![molecular formula C13H20O2 B14659888 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one CAS No. 38713-26-7](/img/structure/B14659888.png)
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is a chemical compound with the molecular formula C13H20O2. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with an oxaspiro moiety. This compound is often referred to as a norisoprenoid and is found in various essential oils, contributing to their aroma and flavor profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s presence in essential oils makes it a subject of study in natural product chemistry and biochemistry.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Another spirocyclic compound with similar structural features.
Theaspirane: A related norisoprenoid found in essential oils.
Uniqueness
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is unique due to its specific spirocyclic structure and the presence of an oxaspiro moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
38713-26-7 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,9H,6-8H2,1-4H3 |
Clave InChI |
VPOZXWNCEHPJQK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CC(C12CC=C(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



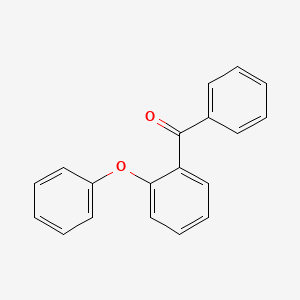
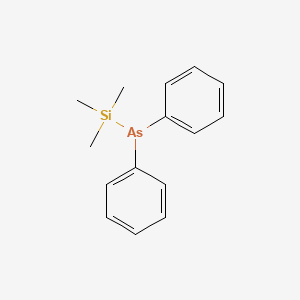

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
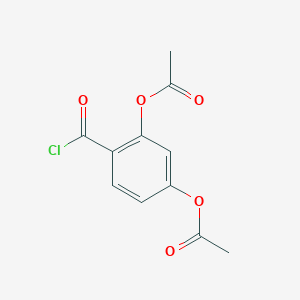
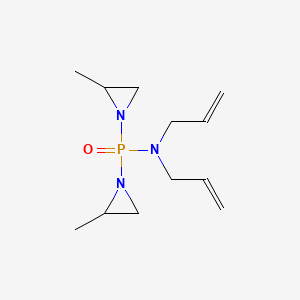

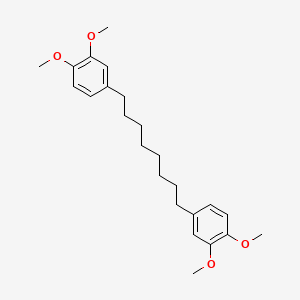

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
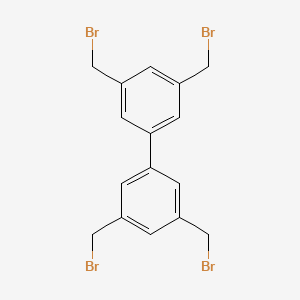
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
